2-(2,3,4-Trifluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2,3,4-Trifluorophenyl)acetamide” is a chemical compound with the molecular formula C8H6F3NO . It is also known as N-(2,3,4-Trifluorophenyl)acetamide .
Synthesis Analysis
While specific synthesis methods for “2-(2,3,4-Trifluorophenyl)acetamide” were not found, there are general methods for synthesizing acetamide derivatives . For instance, one method involves the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis
The molecular structure of “2-(2,3,4-Trifluorophenyl)acetamide” consists of a trifluorophenyl group attached to an acetamide group . The trifluorophenyl group contains a phenyl ring with three fluorine atoms attached, and the acetamide group contains a carbonyl (C=O) and an amine (NH2) attached to the same carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3,4-Trifluorophenyl)acetamide” include a molecular weight of 189.135 Da and a monoisotopic mass of 189.040146 Da . The Log Kow (octanol-water partition coefficient), an estimate of its lipophilicity, is 1.14 . The boiling point is estimated to be 290.45°C, and the melting point is estimated to be 88.51°C .Scientific Research Applications
GPR119 Agonist Development : A derivative of 2-(2,3,6-trifluorophenyl)acetamide was synthesized as an agonist of the GPR119 receptor. This receptor is involved in glucose-dependent insulinotropic peptide release, making this research relevant for diabetes treatment (Mascitti et al., 2011).
Radiopharmaceuticals Development : Research on rhenium complexes, which share chemical and structural properties with technetium used in radiopharmaceuticals, included derivatives of 2-(bis(2-aminoethyl)amino)-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acetamide. These studies aim to develop targeted radiolabelled biopharmaceuticals (Ndinguri et al., 2021).
Quantum Chemical Calculations : Studies on molecular structural parameters, thermodynamic properties, and vibrational frequencies of related compounds like 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide offer insights into their electronic and thermodynamic properties for potential applications (Choudhary et al., 2014).
Neuropharmacology : A study on 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) analogues, where substituents like trifluoromethyl were added, explored its potential for treating psychostimulant abuse. This research is significant for understanding the treatment of addictive disorders (Okunola-Bakare et al., 2014).
Organic Synthesis : The synthesis and characterization of new 2-(alkylamino) acetamides, including derivatives with trifluoromethyl groups, have been studied. These compounds have potential applications in various chemical synthesis processes (Mancilla et al., 2003).
Antiplasmodial Properties : N-(3-Trifluoroacetyl-indol-7-yl) Acetamides, structurally related to 2-(2,3,4-Trifluorophenyl)acetamide, have been synthesized and evaluated for potential in vitro antiplasmodial properties against Plasmodium falciparum (Mphahlele et al., 2017).
properties
IUPAC Name |
2-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFTPQWVRBLGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)N)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717006 |
Source
|
Record name | 2-(2,3,4-Trifluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4-Trifluorophenyl)acetamide | |
CAS RN |
149488-98-2 |
Source
|
Record name | 2-(2,3,4-Trifluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.